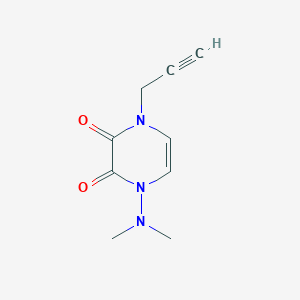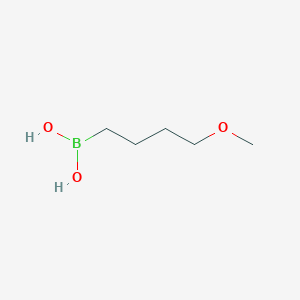
(4-Methoxybutyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methoxybutyl)boronic acid” is a type of boronic acid with the CAS Number: 1919893-22-3 . It has a molecular weight of 131.97 .
Synthesis Analysis
Boronic acids, including “(4-Methoxybutyl)boronic acid”, are often synthesized through the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of “(4-Methoxybutyl)boronic acid” contains a total of 21 bonds, including 8 non-H bonds, 5 rotatable bonds, 2 hydroxyl groups, and 1 ether (aliphatic) . The InChI Code is 1S/C5H13BO3/c1-9-5-3-2-4-6(7)8/h7-8H,2-5H2,1H3 .Chemical Reactions Analysis
Boronic acids, such as “(4-Methoxybutyl)boronic acid”, are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Physical And Chemical Properties Analysis
Boronic acids, including “(4-Methoxybutyl)boronic acid”, exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form . The pKa of boronic acid affects the association constant of the cyclic ester .Aplicaciones Científicas De Investigación
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
-
Biological Labelling and Protein Manipulation
- Field : Biochemistry
- Application Summary : Boronic acids have been used for biological labelling and protein manipulation . They can interact with proteins, leading to their utility in cell labelling .
- Methods of Application : Boronic acids can be used for electrophoresis of glycated molecules . They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Results or Outcomes : The interaction of boronic acids with proteins has led to growth in their use in cell labelling .
-
Building Materials for Microparticles
- Field : Material Science
- Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
- Methods of Application : Boronic acids can be used to create microparticles for use in various analytical methods .
- Results or Outcomes : The use of boronic acids in this way has expanded the range of analytical methods available to researchers .
-
Therapeutics
- Field : Medicinal Chemistry
- Application Summary : Boronic acids have been used in the development of therapeutics . They have unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .
- Methods of Application : Boronic acids can be used in the synthesis of various therapeutic agents . They are often preferred as synthetic intermediates .
- Results or Outcomes : The use of boronic acids in this way has expanded the range of therapeutic agents available to researchers .
-
Separation Technologies
- Field : Analytical Chemistry
- Application Summary : Boronic acids have been used in separation technologies . They have a crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .
- Methods of Application : Boronic acids can be used in the separation of various compounds . They are often used in the separation of carbohydrates .
- Results or Outcomes : The use of boronic acids in this way has expanded the range of separation technologies available to researchers .
Safety And Hazards
Direcciones Futuras
Boronic acids, including “(4-Methoxybutyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They also have potential applications in the treatment of cancer, diabetes, obesity, and bacterial infections .
Propiedades
IUPAC Name |
4-methoxybutylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO3/c1-9-5-3-2-4-6(7)8/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMPWLRAWKNKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxybutyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

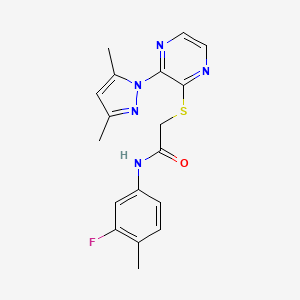
![N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2943001.png)
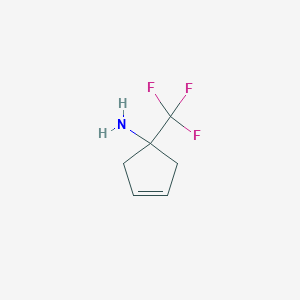
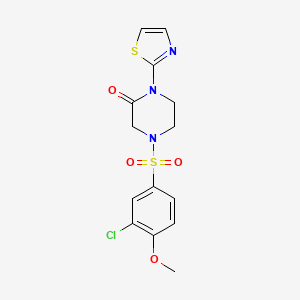
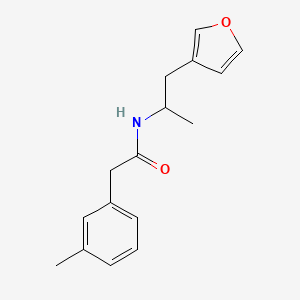
![4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2943006.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2943007.png)
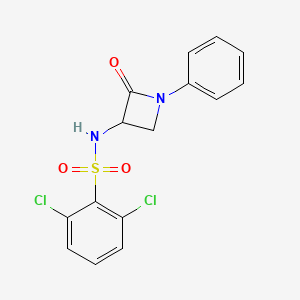
![3,5-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2943009.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2943011.png)
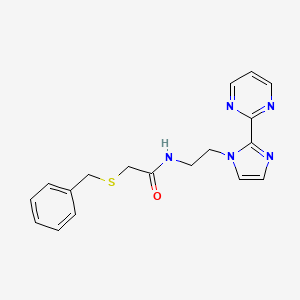
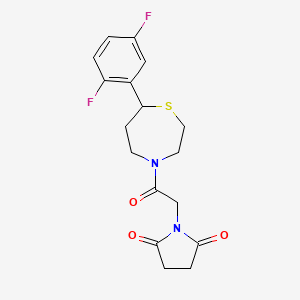
![ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate](/img/structure/B2943020.png)
